1-(2,4,6-Trifluorophenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trifluorophenyl)cyclopentanol is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.2 g/mol It is characterized by the presence of a cyclopentanol ring substituted with a trifluorophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trifluorophenyl)cyclopentanol can be synthesized through several synthetic routes. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trifluorophenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylcyclopentanol derivatives.
Scientific Research Applications
1-(2,4,6-Trifluorophenyl)cyclopentanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trifluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)cyclopentanol
- 1-(2,6-Difluorophenyl)cyclopentanol
- 1-(2,4,6-Trichlorophenyl)cyclopentanol
Uniqueness
1-(2,4,6-Trifluorophenyl)cyclopentanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenyl group imparts distinct electronic and steric properties, making this compound valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-(2,4,6-trifluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-7-5-8(13)10(9(14)6-7)11(15)3-1-2-4-11/h5-6,15H,1-4H2 |
InChI Key |
GWQIUWRHVGWOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.